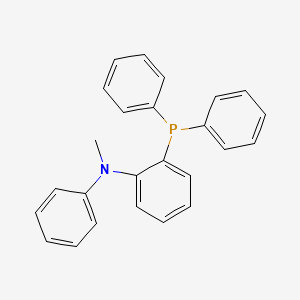![molecular formula C8H11NO2 B12873430 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of alkylacetoacetates with hydroxylamine hydrochloride and aldehydes in ethanol under reflux conditions, promoted by L-valine, can yield isoxazole derivatives . This method is advantageous due to its high yields, short reaction times, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of metal-free protocols and multi-component reactions (MCRs) is preferred to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Aplicaciones Científicas De Investigación
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly as an anticonvulsant and GABA uptake inhibitor
Industry: Isoxazole derivatives are explored for their use in agriculture as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, it acts as a GABA uptake inhibitor, affecting the GABAergic system in the central nervous system. This inhibition can modulate neurotransmitter levels, leading to anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Another isoxazole derivative with similar biological activities.
N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (EF1502): A compound that inhibits both GAT1 and BGT1 transporters.
Uniqueness
3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA uptake inhibitor and cross the blood-brain barrier makes it particularly valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C8H11NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h6,10H,2-4H2,1H3 |
Clave InChI |
WQHDTZNKFOUDOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)
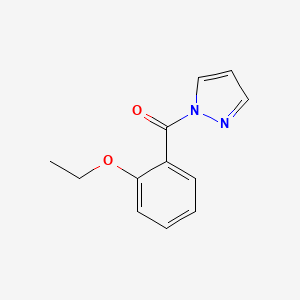
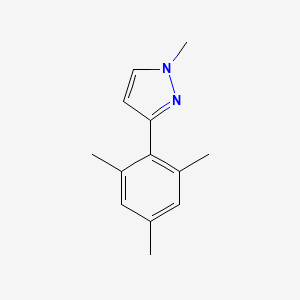
![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
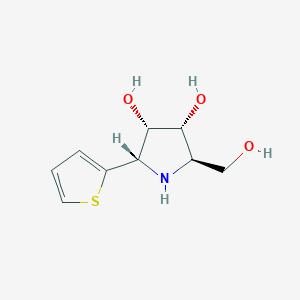

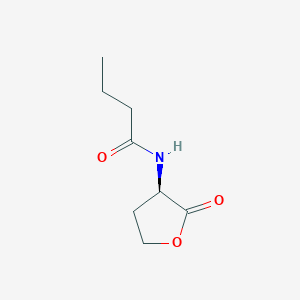
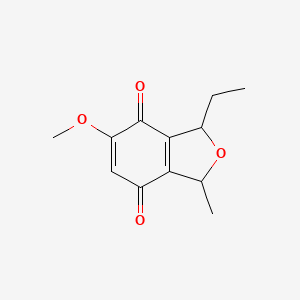
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
